5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfonyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with amidine or its analogs. The reaction conditions often include the use of solvents such as tetrahydrofuran and bases like sodium hydride . The process yields 4-amino-5-methylsulfonylpyrimidines and their fused derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can be substituted by nucleophiles such as potassium cyanide, resulting in the formation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: The compound can react with ethyl cyanoacetate in the presence of sodium hydride to form ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate.
Common Reagents and Conditions:
Reagents: Potassium cyanide, ethyl cyanoacetate, sodium hydride.
Conditions: Reactions are typically carried out in solvents like tetrahydrofuran under reflux conditions.
Major Products:
- 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile
- Ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate
Scientific Research Applications
5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves the inhibition of specific molecular pathways:
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts unique chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C7H7N3O2S |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3 |
InChI Key |
YGJJDYFIFGRZAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=NC=NC=C21 |
Origin of Product |
United States |
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